molecular formula C6H5BClFO2 B057973 3-Chloro-4-fluorophenylboronic acid CAS No. 144432-85-9

3-Chloro-4-fluorophenylboronic acid

Cat. No.: B057973
CAS No.: 144432-85-9
M. Wt: 174.37 g/mol
InChI Key: WJDZZXIDQYKVDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-chloro-4-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions when used with palladium catalysts .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-Chloro-4-fluorophenylboronic acid
  • Molecular Formula : C₆H₅BClFO₂
  • Molecular Weight : 174.36 g/mol (variants reported: 174.37 )
  • CAS Registry Number : 144432-85-9
  • Physical Properties :
    • Melting Point: 242–247 °C
    • Storage: Requires refrigeration (+4°C)

Structural Features :
The compound contains a phenyl ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 4, alongside a boronic acid (-B(OH)₂) group. The electron-withdrawing nature of Cl and F substituents enhances its reactivity in cross-coupling reactions .

Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are intermediates in pharmaceuticals and materials science . Notably, it achieved a 71% yield in the synthesis of 3,4-biaryl-2,5-dichlorothiophene, outperforming other arylboronic acids in the same study .

Comparative Analysis with Structurally Similar Boronic Acids

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
This compound C₆H₅BClFO₂ 174.36 3-Cl, 4-F, -B(OH)₂ Suzuki coupling, kinase inhibitors
4-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 4-F, -B(OH)₂ Cross-coupling, OLED materials
3,5-Difluorophenylboronic acid C₆H₅BF₂O₂ 155.91 3-F, 5-F, -B(OH)₂ Nonlinear optical materials
4-Chlorophenylboronic acid C₆H₆BClO₂ 156.37 4-Cl, -B(OH)₂ Polymer synthesis
3-Chloro-4-(trifluoromethoxy)phenylboronic acid C₇H₅BClF₃O₃ 254.38 3-Cl, 4-OCF₃, -B(OH)₂ Pharmaceutical intermediates

Key Observations :

  • Substituent Effects: The presence of both Cl and F in the target compound increases electron-withdrawing effects compared to monosubstituted analogs (e.g., 4-Fluorophenylboronic acid), enhancing electrophilicity and reaction rates in cross-coupling .
  • Steric Considerations : Ortho-substituted analogs (e.g., 3,5-dimethylphenylboronic acid) exhibit lower yields (53%) in Suzuki reactions due to steric hindrance, whereas the target compound’s para-fluorine minimizes steric interference .

Reactivity in Suzuki-Miyaura Coupling

Data from Mahmood et al. (2018) :

Entry Arylboronic Acid Product Yield (%)
1 3,5-Dimethylphenylboronic acid 53
2 4-Methoxyphenylboronic acid 65
3 3,5-Difluorophenylboronic acid 63
4 This compound 71
8 4-Chlorophenylboronic acid 70

Analysis :

  • The target compound’s 71% yield surpasses most analogs, attributed to optimal electronic and steric properties.
  • Methoxy-substituted analogs (Entry 2) show moderate yields due to electron-donating effects reducing electrophilicity .

Biological Activity

3-Chloro-4-fluorophenylboronic acid (CAS Number: 144432-85-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article provides a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.

  • Molecular Formula : C₆H₄BClF₁O₂
  • Molecular Weight : 174.37 g/mol
  • Melting Point : 242-247 °C
  • Density : 1.4 g/cm³
  • Boiling Point : 306 °C at 760 mmHg

This compound acts primarily as a reversible inhibitor of enzymes that require boron for activity. Its ability to form covalent bonds with serine residues in the active sites of serine proteases has been well-documented. Notably, it has been shown to interact with the epidermal growth factor receptor (EGFR) , a key target in cancer therapy.

Inhibition of EGFR Tyrosine Kinase

Research indicates that this compound is part of a new class of effective inhibitors targeting the EGFR tyrosine kinase. This inhibition is crucial for the treatment of various tumors, including non-small cell lung cancer (NSCLC) and head and neck cancers. The compound's mechanism involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent activation of signaling pathways that promote cell proliferation and survival .

Enzyme Interaction Studies

Studies have demonstrated that fluorinated phenylboronic acids, including this compound, exhibit varying degrees of stability and reactivity in biological systems. The presence of fluorine atoms influences both the acidity and deboronation rates of these compounds. For instance, it was observed that ortho-substituted boronic acids tend to undergo faster deboronation than their meta or para counterparts, which impacts their efficacy as enzyme inhibitors .

Data Table: Biological Activity Summary

Activity Effect Reference
EGFR InhibitionEffective against NSCLC
Interaction with SubtilisinBinding affinity studied
Stability in Aqueous ConditionsVaries with substitution pattern
Enzyme SelectivitySelective for certain proteases

Case Studies

  • EGFR Inhibition in Cancer Models
    • A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability due to inhibited EGFR signaling pathways. The compound was tested alongside other known inhibitors, showing comparable efficacy but with distinct pharmacokinetic properties.
  • Subtilisin Interaction
    • Research on the interaction between this compound and subtilisin Carlsberg showed that the compound could effectively inhibit the enzyme's activity by binding to its active site. This interaction highlights its potential use as a biochemical tool in studying protease functions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-4-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with a base (e.g., Na₂CO₃) and a polar solvent (e.g., DME/H₂O or THF/H₂O). For this compound, optimize molar ratios (1:1.2 boronic acid to aryl halide) and reaction temperatures (80–100°C) to enhance coupling efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials. Validate product identity using 1H^1H/13C^{13}C NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the compound at 2–8°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Use inert atmospheres (argon/nitrogen) for long-term storage. Safety protocols include wearing nitrile gloves, lab coats, and eye protection due to its Harmful (Xn) classification (R22: harmful if swallowed; R36/37/38: irritant). Work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (δ ~7.5–8.0 ppm for aromatic protons; 19F^{19}F NMR for fluorine environment).
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (m/z ≈ 174.36).
  • Melting Point Analysis : Compare observed melting point (242–247°C) with literature values.
  • X-ray Crystallography : Use SHELX or WinGX suites for single-crystal structure determination (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT/B3LYP) calculations predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps. These studies reveal how chlorine and fluorine substituents influence electron-withdrawing effects and boronic acid reactivity. Gaussian 09 or similar software can model solvation effects (e.g., in DMSO or water) to simulate reaction environments. Compare computational results with experimental 11B^{11}B NMR data to validate boron hybridization .

Q. What strategies resolve contradictions in regioselectivity observed during cross-coupling reactions involving this compound?

Methodological Answer: Conflicting regioselectivity may arise from steric hindrance or competing electronic effects. To address this:

  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates via LC-MS.
  • Ligand Screening : Test bulky ligands (e.g., SPhos) to direct coupling to less hindered positions.
  • Computational Modeling : Use DFT to map transition states and identify preferred pathways. Cross-validate findings with 1H^1H-1H^1H NOESY or X-ray crystallography to confirm product structures .

Q. How does the steric and electronic profile of this compound influence its reactivity in multi-component reactions?

Methodological Answer: The ortho -chlorine and para -fluorine substituents create steric bulk and electron-deficient aromatic rings, favoring electrophilic substitution or Suzuki couplings. In multi-component reactions (e.g., Petasis borono-Mannich):

  • Steric Effects : Use bulky amines to direct nucleophilic attack to the boron-adjacent position.
  • Electronic Effects : Adjust solvent polarity (e.g., DMF vs. toluene) to modulate boronic acid activation. Monitor reaction progress via TLC and isolate intermediates for mechanistic studies .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZZXIDQYKVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370430
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144432-85-9
Record name 3-Chloro-4-fluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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